
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide is a chemical compound that features an imidazole ring, a decyl chain, and a phenylacetamide group. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions.
Attachment of the Decyl Chain: The decyl chain is introduced via a nucleophilic substitution reaction, where the imidazole nitrogen attacks a decyl halide.
Formation of the Phenylacetamide Group: The phenylacetamide group is formed by reacting 4-hydroxyphenylacetamide with the decyl-imidazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The phenylacetamide group can be reduced to form corresponding amines.
Substitution: The decyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed.
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Amines derived from the phenylacetamide group.
Substitution: Various substituted derivatives of the decyl chain.
Scientific Research Applications
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The imidazole ring interacts with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
4-(Imidazol-1-yl)phenol: Shares the imidazole ring and phenyl group but lacks the decyl chain.
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: Similar structure but with an ethanone group instead of the acetamide group.
Uniqueness
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide is unique due to its combination of the imidazole ring, decyl chain, and phenylacetamide group, which confer distinct chemical and biological properties .
Properties
CAS No. |
88137-93-3 |
|---|---|
Molecular Formula |
C21H31N3O2 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-[4-(10-imidazol-1-yldecoxy)phenyl]acetamide |
InChI |
InChI=1S/C21H31N3O2/c1-19(25)23-20-10-12-21(13-11-20)26-17-9-7-5-3-2-4-6-8-15-24-16-14-22-18-24/h10-14,16,18H,2-9,15,17H2,1H3,(H,23,25) |
InChI Key |
MSXVGBIMJQBWRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCCCCCCCCN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


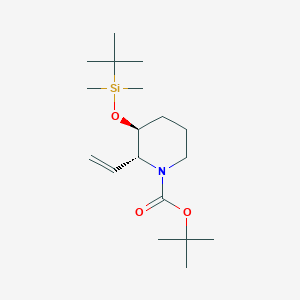
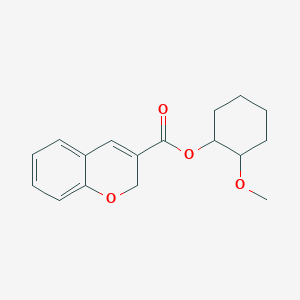
![1',3'-Dihydrospiro[azetidine-3,2'-inden]-5'-ol](/img/structure/B12943067.png)
![tert-Butyl (5R,7S)-7-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12943083.png)
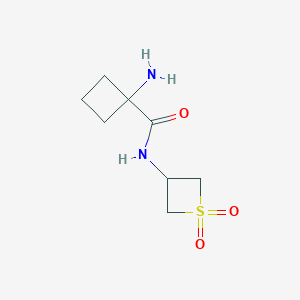

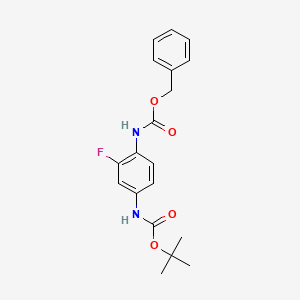
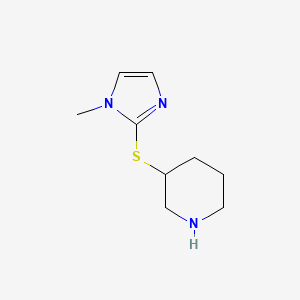

![Methyl furo[3,2-b]pyridine-2-carboxylate](/img/structure/B12943132.png)




